An In-Depth Technical Guide to Bis-CH2-PEG2-acid: A Homobifunctional Linker for Targeted Protein Degradation
An In-Depth Technical Guide to Bis-CH2-PEG2-acid: A Homobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-CH2-PEG2-acid, a homobifunctional polyethylene glycol (PEG)-based linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications in targeted protein degradation, and provides a representative experimental protocol for its use in bioconjugation.
Core Concepts of Bis-CH2-PEG2-acid
Bis-CH2-PEG2-acid, with the CAS number 2250056-38-1, is a hydrophilic linker designed for the synthesis of heterobifunctional molecules, most notably PROTACs.[1][2][] Its structure features a short PEG chain flanked by two methylene-carboxyl groups. This homobifunctional nature allows for the sequential or simultaneous conjugation of two different molecules.
The key features of Bis-CH2-PEG2-acid include:
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Two Terminal Carboxylic Acids: These functional groups can be activated to react with primary or secondary amines on target molecules, forming stable amide bonds.[4] This is the primary mechanism for its use in conjugating a target protein ligand and an E3 ubiquitin ligase ligand.
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Hydrophilic PEG Spacer: The PEG component of the linker enhances the aqueous solubility and bioavailability of the resulting PROTAC molecule.[4] This is a critical attribute for effective cellular uptake and function.
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Defined Length: The PEG2 spacer provides a specific and relatively short length, which is a crucial parameter in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
It is important to distinguish Bis-CH2-PEG2-acid from the closely related Bis-PEG2-acid (CAS 19364-66-0). The presence of the additional methylene groups in Bis-CH2-PEG2-acid results in a different chemical formula and molecular weight, which can influence the spatial orientation and efficacy of the final PROTAC.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for Bis-CH2-PEG2-acid.
| Property | Value | Reference(s) |
| CAS Number | 2250056-38-1 | |
| Chemical Formula | C₇H₁₂O₆ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMF, and DMSO | |
| Storage Conditions | Store at -20°C for long-term |
Experimental Protocols: Representative Amide Bond Formation for PROTAC Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC using Bis-CH2-PEG2-acid as the linker. This is a two-step, solution-phase synthesis involving the sequential amide coupling of the protein of interest (POI) ligand and the E3 ligase ligand.
Materials:
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Bis-CH2-PEG2-acid
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POI ligand with a free amine group (POI-NH₂)
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E3 ligase ligand with a free amine group (E3-NH₂)
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Boc-protected amine (for one of the ligands, if necessary)
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Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
Step 1: Mono-amide Formation with the First Ligand (e.g., POI-NH₂)
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Dissolve Bis-CH2-PEG2-acid (1.0 eq) in anhydrous DMF.
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Add the POI-NH₂ (0.9 eq to favor mono-substitution) and DIPEA (3.0 eq) to the solution.
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In a separate vial, dissolve PyBOP (1.2 eq) in anhydrous DMF.
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Slowly add the PyBOP solution to the reaction mixture at room temperature.
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Stir the reaction overnight under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product (POI-linker-acid).
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purify the mono-substituted product by flash chromatography or preparative HPLC.
Step 2: Second Amide Bond Formation with the E3 Ligase Ligand (E3-NH₂)
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Dissolve the purified POI-linker-acid (1.0 eq) in anhydrous DMF.
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Add the E3-NH₂ (1.1 eq) and DIPEA (3.0 eq) to the solution.
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In a separate vial, dissolve PyBOP (1.2 eq) in anhydrous DMF.
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Slowly add the PyBOP solution to the reaction mixture at room temperature.
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Stir the reaction overnight under an inert atmosphere.
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Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule (POI-linker-E3).
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Upon completion, quench the reaction with water and extract the product.
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Purify the final PROTAC using preparative HPLC.
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Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Note: If one of the ligands has a Boc-protected amine, a deprotection step using TFA in DCM will be required before the second amide coupling. The stoichiometry of the reactants may need to be optimized for specific ligands.
Mandatory Visualizations
Targeted Protein Degradation Signaling Pathway
The following diagram illustrates the catalytic mechanism of a PROTAC in inducing the ubiquitination and subsequent degradation of a target protein.
Caption: The catalytic cycle of a PROTAC inducing targeted protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines a typical workflow for the synthesis and subsequent biological evaluation of a PROTAC molecule.
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
